molecular formula C18H18FNOS B1327335 3'-Fluoro-2-thiomorpholinomethyl benzophenone CAS No. 898781-78-7

3'-Fluoro-2-thiomorpholinomethyl benzophenone

Cat. No. B1327335
CAS RN: 898781-78-7
M. Wt: 315.4 g/mol
InChI Key: TWQZSIGLZXYOEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorinated benzophenone derivatives and related compounds has been explored in several studies. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved studying the electronic and spatial structure of the new biologically active molecule both theoretically and experimentally . Similarly, the synthesis of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was achieved from different starting materials, demonstrating the potential for creating chiral compounds with fluorine substituents . Additionally, a general and convenient synthesis method for benzo[1,2-b:4,5-b']dichalcogenophenes was developed, which included the synthesis of various heterocycles structurally characterized by single-crystal X-ray analysis .

Molecular Structure Analysis

The molecular structures of these compounds have been extensively analyzed using X-ray crystallography. The compound methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was found to crystallize in a monoclinic P21/c space group . The crystal structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined, revealing an orthorhombic system with specific space groups for the enantiomers . The benzo[1,2-b:4,5-b']dichalcogenophenes synthesized were found to have completely planar molecular structures and were packed in a herringbone arrangement .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving 3'-Fluoro-2-thiomorpholinomethyl benzophenone. However, the synthesis of related compounds involves reactions such as Suzuki coupling, the Wittig reaction, or McMurry reaction, and subsequent photocyclization . These reactions are crucial for the development of fluorophores and other conjugated materials with tunable optical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various techniques. The photophysical properties of the synthesized fluorophores were evaluated, demonstrating that the optical properties can be tuned over the entire blue range . The physicochemical properties of the benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra, indicating their potential in electronic applications . The anti-hepatitis B virus activity of the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was tested, showing nanomolar inhibitory activity against HBV in vitro .

Scientific Research Applications

Applications in Alzheimer's Disease Research

Fluorinated Benzophenone Derivatives in Alzheimer's Disease : A study explored the potential of fluorinated benzophenone derivatives as multipotent agents against Alzheimer's disease. The compounds showed micromolar potency against β-secretase (BACE-1), acetylcholinesterase (AChE), and were effective in countering intracellular ROS formation. Notably, compound 12 from this study was highlighted for its balanced potency and lack of toxic effects, marking it as a promising candidate for further development in Alzheimer's disease treatment (Belluti et al., 2014).

Environmental and Ecological Considerations

Oxidation by Potassium Permanganate : A comprehensive study investigated the chemical oxidation of benzophenone-3 (BP-3) using potassium permanganate (KMnO₄). The removal rate of BP-3 could reach up to 91.3% under specific conditions, with the oxidation process involving hydroxylation, direct oxidation, and carbon-carbon bridge bond cleavage. The study concluded that KMnO₄ is a promising technique for BP-3 removal, reducing both acute and chronic toxicities of BP-3 (Cao et al., 2021).

Antimicrobial Applications

Antimycobacterial Activity of Fluorinated Compounds : Research has been conducted on the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, derived from the interaction of 4-fluoro-3-chloroanilline with other chemical agents. Some of these compounds have shown promising anti-microbial activity, indicating the potential for medical applications (Sathe et al., 2011).

Biochemical Interactions

Molecular Interactions with Human Serum Albumin : A study explored the interactions between benzophenone-type UV filters and human serum albumin (HSA), revealing significant quenching of the intrinsic fluorescence of HSA. Molecular docking indicated that these compounds bind at site II of HSA, causing structural changes that may potentially affect HSA's function, illustrating their potential toxicity (Zhang et al., 2013).

Mechanism of Action

As a potent and selective inhibitor of BET proteins, 3’-Fluoro-2-thiomorpholinomethyl benzophenone likely works by binding to these proteins and preventing them from functioning properly. BET proteins are known to play key roles in gene expression, so inhibiting them can have significant effects on cellular processes.

Safety and Hazards

The safety and hazards associated with 3’-Fluoro-2-thiomorpholinomethyl benzophenone are not well-documented. As with any chemical, it should be handled with care, and appropriate safety measures should be taken when using it for research and development .

properties

IUPAC Name

(3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQZSIGLZXYOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643818
Record name (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-2-thiomorpholinomethyl benzophenone

CAS RN

898781-78-7
Record name (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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